6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid 6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1427427-80-2
VCID: VC6398248
InChI: InChI=1S/C11H10O4/c1-6-3-7(14-2)4-9-8(6)5-10(15-9)11(12)13/h3-5H,1-2H3,(H,12,13)
SMILES: CC1=CC(=CC2=C1C=C(O2)C(=O)O)OC
Molecular Formula: C11H10O4
Molecular Weight: 206.197

6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid

CAS No.: 1427427-80-2

Cat. No.: VC6398248

Molecular Formula: C11H10O4

Molecular Weight: 206.197

* For research use only. Not for human or veterinary use.

6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid - 1427427-80-2

Specification

CAS No. 1427427-80-2
Molecular Formula C11H10O4
Molecular Weight 206.197
IUPAC Name 6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid
Standard InChI InChI=1S/C11H10O4/c1-6-3-7(14-2)4-9-8(6)5-10(15-9)11(12)13/h3-5H,1-2H3,(H,12,13)
Standard InChI Key IZAQATSEIVZBKP-UHFFFAOYSA-N
SMILES CC1=CC(=CC2=C1C=C(O2)C(=O)O)OC

Introduction

Structural Characterization

Molecular Architecture

The molecular formula C₁₁H₁₀O₄ corresponds to a planar benzofuran core with substituents influencing electronic and steric properties. Key structural features include:

  • Methoxy group (-OCH₃) at position 6, which enhances electron density and participates in hydrogen bonding .

  • Methyl group (-CH₃) at position 4, contributing to hydrophobic interactions in biological systems .

  • Carboxylic acid (-COOH) at position 2, enabling salt formation and hydrogen bonding .

The SMILES notation CC1=CC(=CC2=C1C=C(O2)C(=O)O)OC and InChI key IZAQATSEIVZBKP-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Table 1: Predicted Collision Cross Sections (CCS) for Adducts

Adductm/zCCS (Ų)
[M+H]⁺207.065139.9
[M+Na]⁺229.047153.2
[M-H]⁻205.051142.2

Synthetic Approaches

Perkin Rearrangement Route

The benzofuran-2-carboxylic acid scaffold is classically synthesized via the Perkin rearrangement, which involves base-catalyzed ring contraction of 3-halocoumarins . For example, microwave-assisted synthesis of analogous compounds (e.g., 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid) achieved 99% yield in 5 minutes at 79°C, contrasting with traditional 3-hour reflux methods .

Table 2: Comparative Synthesis Yields

MethodTimeYield (%)
Microwave (300W)5 min99
Conventional3 hr95–97

For 6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid, a plausible route involves:

  • Regioselective bromination of 4-methyl-6-methoxycoumarin using N-bromosuccinimide (NBS).

  • Microwave-assisted Perkin rearrangement with NaOH/ethanol to yield the benzofuran core .

Pharmacological Significance

KAT6A Inhibition

The compound emerged in SAR studies of acylsulfonamide-benzofuran inhibitors targeting KAT6A, an epigenetic enzyme overexpressed in cancers . Docking studies revealed that the 6-methoxy group forms a hydrogen bond with the backbone NH of Ile649 in KAT6A, critical for binding affinity .

Table 3: Impact of Substituents on KAT6A Activity

CompoundR⁴R⁶IC₅₀ (nM)
1-CH₃-OCH₃<100
5-CH₃-HInactive
33-CH₃-OCF₂H1000

Removal of the 6-methoxy group (compound 5) abolished activity, while bulkier substituents (e.g., difluoromethoxy in 33) reduced potency 10-fold .

Cellular Activity Challenges

Despite sub-100 nM KAT6A inhibition, early analogs showed limited cellular efficacy (e.g., ER reporter assay IC₅₀ = 3.9 μM) . Optimization efforts focused on balancing permeability and target engagement, leading to derivatives like compound 29 (IC₅₀ = 168 nM) .

Structure-Activity Relationships (SAR)

Benzofuran Substitution Patterns

  • Position 6: Methoxy > methyl > hydrogen. Polar groups (e.g., morpholine in 32) caused steric clashes .

  • Position 4: Methyl enhanced activity vs. hydrogen or halogens .

  • Position 2: Carboxylic acid was indispensable; bioisosteres (e.g., oxetane in 22) disrupted H-bonding .

Table 4: Key SAR Trends

PositionOptimal GroupEffect of Modification
6-OCH₃Loss of activity with -H or -OCF₂H
4-CH₃Reduced potency with -H or -Cl
2-COOHInactive with oxetane replacement

Analytical and Physicochemical Properties

Solubility and Log D

The compound exhibits moderate aqueous solubility (212 mg/L at pH 6.5) and a log D₇.₅ of 1.5, attributed to the ionizable carboxylic acid .

Spectral Data

  • IR: Strong absorption at 1702 cm⁻¹ (C=O stretch) .

  • ¹H NMR: Singlets for methyl (δ 2.60) and methoxy (δ 3.95, 4.00) groups .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator